2-Acetylphenylacetonitrile
Description
Contextualization and Academic Significance
2-Acetylphenylacetonitrile, also known by its IUPAC name 3-oxo-2-phenylbutanenitrile, is an organic compound that has garnered significant attention in the field of synthetic organic chemistry. chemimpex.com Its importance is derived from the unique arrangement of its functional groups: a phenyl ring, an acetyl group, and a nitrile group. ontosight.ai This combination of a ketone and a nitrile functionality on a phenyl-substituted backbone makes it a highly reactive and versatile building block for the synthesis of more complex molecules. chemimpex.com In contemporary research, it is recognized as a crucial intermediate for producing a variety of organic compounds, including pharmaceuticals and agrochemicals. chemimpex.comsafrole.com Its utility in creating complex molecular architectures underscores its value in medicinal chemistry and materials science. chemimpex.com
Historical Development and Evolution in Synthetic Chemistry
The historical investigation of this compound is closely linked to the broader exploration of condensation reactions in organic chemistry. Early methods for its synthesis involved the condensation of ethyl acetate (B1210297) with the sodium derivative of benzyl (B1604629) cyanide. orgsyn.org These foundational preparations, often utilizing sodium ethoxide as a condensing agent, were instrumental in making the compound available for further study. orgsyn.org Over time, its synthetic utility became increasingly apparent, establishing its role as a key intermediate in various synthetic pathways.
Fundamental Role as a Versatile Intermediate in Organic Synthesis
The fundamental role of this compound in organic synthesis stems from the reactivity of its functional groups. The presence of both a ketone and a nitrile group, along with an acidic α-hydrogen, allows for a wide range of chemical transformations. It serves as a valuable precursor in condensation and cyclization reactions to form more complex molecules, particularly heterocyclic compounds. Its structure is a key starting point for synthesizing various bioactive molecules, highlighting its efficiency in developing new compounds with desired biological activities. chemimpex.com
Structure
3D Structure
Properties
IUPAC Name |
2-(2-acetylphenyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)10-5-3-2-4-9(10)6-7-11/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDISFSKYAUGJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Acetylphenylacetonitrile
Established Chemical Synthesis Pathways
The most well-documented methods for synthesizing 2-Acetylphenylacetonitrile involve condensation reactions and hydrolysis routes. These traditional methods have been refined over time and are widely used in laboratory and industrial settings.
A historically significant and common route to this compound is the base-mediated condensation of a phenylacetonitrile (B145931) derivative with an acetylating agent. orgsyn.org This approach is a cornerstone in the synthesis of this compound.
The Claisen condensation, a fundamental reaction of esters, serves as a model for understanding this process. masterorganicchemistry.com In this reaction, an ester is treated with a base to form a β-keto ester. masterorganicchemistry.com The mechanism involves the deprotonation of the α-carbon of a nitrile, like benzyl (B1604629) cyanide, by a strong base to create a resonance-stabilized carbanion. This carbanion, a potent nucleophile, then attacks the electrophilic carbonyl carbon of an ester, such as ethyl acetate (B1210297). This nucleophilic acyl substitution leads to the formation of a tetrahedral intermediate, which then eliminates an alkoxide to yield the desired β-keto nitrile. masterorganicchemistry.com
The key steps in the base-catalyzed mechanism are:
Deprotonation: A strong base removes a proton from the α-carbon of benzyl cyanide, creating a nucleophilic carbanion.
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of ethyl acetate.
Elimination: The intermediate collapses, eliminating an ethoxide group to form this compound.
This reaction is typically carried out in a suitable solvent like ethanol (B145695) or ether. orgsyn.org
The choice of base and reaction conditions significantly impacts the efficiency of the condensation reaction. Strong bases like sodium ethoxide and sodium amide are commonly employed to ensure the complete deprotonation of the starting nitrile. orgsyn.org The reaction temperature and time are also critical parameters that need to be optimized to maximize the yield and minimize the formation of byproducts. For instance, the condensation of benzyl cyanide and ethyl acetate using sodium ethoxide in ethanol often requires refluxing for several hours. orgsyn.org
Systematic screening of parameters such as temperature, catalyst loading, and solvent is crucial for optimizing the synthesis. The nature of the substituents on the benzaldehyde (B42025) can also affect the rate of base-catalyzed condensation reactions. lookchem.com
Table 1: Comparison of Bases in the Synthesis of this compound and Related Compounds
| Base | Reactants | Solvent | Yield | Reference |
| Sodium Ethoxide | Benzyl Cyanide, Ethyl Acetate | Ethanol | 69-76% (of sodium salt) | |
| Sodium Amide | Benzyl Cyanide, Ethyl Acetate | Ether | >98% purity | |
| Potassium Hydroxide | Benzyl Cyanide, n-bromopropane | Solvent-free | High conversion |
This table showcases common bases used in the synthesis of this compound and similar compounds, highlighting the versatility of base-mediated condensation reactions.
An alternative, though less common, approach to synthesizing compounds with a nitrile group involves the hydrolysis of cyanohydrin derivatives. libretexts.org Cyanohydrins are formed by the reaction of an aldehyde or ketone with a cyanide source. libretexts.orgwikipedia.org The subsequent hydrolysis of the cyanohydrin can yield a carboxylic acid or an amide. embibe.com While this route has been explored, it is often less efficient for producing this compound, with reported yields being under 40% and a higher likelihood of side product formation.
The general mechanism involves the nucleophilic attack of a cyanide anion on the carbonyl carbon of a ketone or aldehyde, followed by protonation to form the cyanohydrin. libretexts.org The nitrile group of the cyanohydrin can then be hydrolyzed under acidic or basic conditions. embibe.com
Base-Mediated Condensation Reactions
Emerging and Catalytic Synthesis Strategies
In recent years, there has been a growing interest in developing more efficient and sustainable methods for synthesizing nitriles, including this compound. Transition metal-catalyzed reactions have emerged as a promising alternative to traditional methods. rsc.org
Transition metal-catalyzed cyanation reactions have proven to be a superior alternative to traditional synthetic strategies for aryl nitriles. rsc.org Metals like palladium, nickel, and copper have been extensively studied for their catalytic efficacy in these transformations. rsc.org
A nascent method for the synthesis of this compound involves the transition metal-catalyzed cyanation of an appropriate precursor, such as an α-phenylacetyl halide. This approach utilizes a cyanation agent, like trimethylsilyl (B98337) cyanide (TMSCN), in the presence of a transition metal catalyst.
Palladium catalysts, in particular, have been widely explored for their functional group compatibility and catalytic efficiency in forming C-CN bonds. rsc.org The choice of both the metal catalyst and the accompanying ligand is critical, as different combinations can significantly affect the reaction's efficiency. Other metals like nickel and copper have also been investigated for their catalytic activity in cyanation reactions. For example, nickel-catalyzed cyanation of aryl thioethers using zinc cyanide has been developed to produce functionalized aryl nitriles.
Table 2: Transition Metals in Catalytic Cyanation
| Metal | Cyanation Agent | Substrate Type | Significance | Reference |
| Palladium | Various | Aryl Halides | High functional group compatibility and catalytic efficacy. rsc.org | rsc.org |
| Nickel | Zinc Cyanide | Aryl Thioethers | Effective for producing functionalized aryl nitriles. | |
| Copper | Various | Aryl Halides | Favorable for scalable synthesis of aryl nitriles. | |
| Ruthenium | Various | Tertiary Amines, Indoles | Exhibits multiple oxidation states, making it versatile. d-nb.info | d-nb.info |
This interactive table summarizes the use of various transition metals in catalytic cyanation reactions, providing insights into the evolving landscape of nitrile synthesis.
The development of these catalytic methods aligns with the principles of green chemistry by aiming to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.
Biocatalytic Approaches to Synthesis
The use of biocatalysts, such as enzymes, in chemical synthesis offers a powerful tool for achieving high selectivity and efficiency under mild reaction conditions. In the context of this compound and related α-cyanoketones, biocatalysis has been explored, particularly for asymmetric transformations.
Research has highlighted the use of monooxygenases for the oxidation of α-acetylphenylacetonitrile. researchgate.net Specifically, Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes capable of catalyzing a wide range of oxidation reactions. rug.nl These enzymes have been successfully employed in the kinetic resolution of various ketone substrates, yielding optically active products. rug.nluni-greifswald.de For instance, Phenylacetone (B166967) Monooxygenase (PAMO) has been studied for its activity in the enzymatic oxidation of α-acetylphenylacetonitrile. researchgate.net
A significant application of biocatalysis is in the asymmetric reduction of the ketone group in α-substituted-β-keto carbonitriles to produce chiral β-hydroxy carbonitriles. These products are valuable building blocks for pharmaceuticals. A catalytic protocol for the dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) of these substrates has been developed, enabling the simultaneous creation of two adjacent stereocenters with high yields and excellent enantioselectivity and diastereoselectivity.
Furthermore, advancements in enzyme engineering, such as ancestral sequence reconstruction, are being used to develop novel biocatalysts with enhanced properties. nih.gov This approach has been used to create ancestral enzymes, like flavin-dependent monooxygenases (FDMO), for stereodivergent synthesis, expanding the toolbox for creating specific enantiomers. nih.gov
| Enzyme Class | Specific Enzyme Example | Application | Key Outcome |
|---|---|---|---|
| Baeyer-Villiger Monooxygenase (BVMO) | Phenylacetone Monooxygenase (PAMO) | Asymmetric oxidation of α-acetylphenylacetonitrile researchgate.net | Enantioselective synthesis |
| Baeyer-Villiger Monooxygenase (BVMO) | CHMO from Acinetobacter (CHMOAcineto) | Kinetic resolution of racemic ketones rug.nl | Production of optically active lactones and sulfoxides rug.nl |
| Flavin-dependent Monooxygenase (FDMO) | Ancestral FDMO | Stereodivergent oxidative dearomatization nih.gov | Access to enantiomeric azaphilones nih.gov |
Green Chemistry Principles in this compound Production
The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes. sigmaaldrich.comacs.org The synthesis of this compound is an area where these principles can be applied to reduce waste, minimize hazardous substance use, and improve energy efficiency. unirioja.es
A core principle is waste prevention , which is prioritized over treating waste after its creation. sigmaaldrich.com This connects to atom economy , which aims to maximize the incorporation of all reactant materials into the final product. acs.org Synthetic routes for this compound are evaluated based on their atom economy to identify more efficient pathways.
The principle of catalysis is central to green approaches for producing this compound. sigmaaldrich.com Catalytic reagents are favored over stoichiometric ones because they are used in small amounts and can be recycled, reducing waste. scispace.com The use of nanocatalysts, such as copper oxide nanoparticles on activated carbon, demonstrates this principle, offering high efficiency and reusability.
Safer solvents and auxiliaries are another key consideration. sigmaaldrich.com Research focuses on replacing hazardous organic solvents with greener alternatives. The development of one-pot reactions in green solvent systems for this compound synthesis is a significant step in this direction.
Designing for energy efficiency encourages conducting reactions at ambient temperature and pressure. acs.org The use of highly active catalysts can lower the energy requirements of the synthesis. sigmaaldrich.com Furthermore, the use of renewable feedstocks is a long-term goal to move away from depleting resources like fossil fuels. acs.org
The principle of reducing derivatives aims to minimize or avoid the use of protecting groups, which require additional reagents and generate waste. acs.orgscispace.com The specificity of enzymes in biocatalytic methods often eliminates the need for such steps. acs.org
| Green Chemistry Principle | Application in this compound Synthesis | Example/Benefit |
|---|---|---|
| Prevention | Designing syntheses to minimize by-product formation sigmaaldrich.com | Reduced need for waste treatment and disposal |
| Atom Economy | Choosing reactions that maximize the incorporation of starting materials into the product acs.org | Higher process efficiency, less waste |
| Catalysis | Use of heterogeneous nanocatalysts scispace.com | High efficiency, catalyst reusability, reduced waste |
| Safer Solvents | Employing green solvent systems in one-pot reactions sigmaaldrich.com | Reduced environmental impact and worker exposure to hazardous substances |
| Energy Efficiency | Utilizing highly active catalysts to lower reaction temperatures and pressures acs.org | Lower energy consumption and associated costs |
| Reduce Derivatives | Using specific enzymes to avoid the need for protecting groups acs.org | Fewer reaction steps, less reagent use, and reduced waste generation scispace.com |
Optimization of Synthetic Efficiency and Selectivity
Optimizing the synthesis of this compound is crucial for improving yields, purity, and cost-effectiveness. This involves a systematic approach to refining reaction conditions and controlling product formation.
A primary strategy is the systematic screening of reaction parameters. Factors such as temperature, catalyst loading, reaction time, and solvent are methodically varied to identify the optimal conditions for maximizing the yield and purity of this compound. For example, in condensation reactions, controlling the temperature and the stoichiometry of the reactants is essential to drive the reaction to completion while minimizing the formation of unwanted by-products.
Selectivity is a key aspect of optimization, particularly in the synthesis of chiral molecules. In biocatalytic methods, achieving high enantioselectivity is a major goal. This has been addressed through the directed evolution of enzymes. By introducing mutations into an enzyme like CHMOAcineto and screening the resulting variants, researchers have been able to significantly improve the enantioselectivity of the Baeyer-Villiger oxidation, in some cases even reversing the original enantiopreference. rug.nl
The choice of catalyst is also critical for both efficiency and selectivity. For instance, in the asymmetric transfer hydrogenation of α-substituted-β-keto carbonitriles, the development of specific catalytic protocols has led to products with excellent enantioselectivities (up to >99% ee) and diastereoselectivities (up to >99:1 dr).
| Parameter | Optimization Goal | Method/Strategy | Reference |
|---|---|---|---|
| Temperature | Maximize reaction rate and minimize by-products | Systematic screening | |
| Catalyst Loading | Achieve high conversion with minimal catalyst use | Systematic screening | |
| Stoichiometry | Minimize side product formation | Adjusting reactant ratios | |
| Enantioselectivity | Produce a single desired enantiomer | Directed evolution of enzymes (e.g., CHMOAcineto) | rug.nl |
| Diastereoselectivity | Produce a single desired diastereomer | Development of specific catalytic protocols (e.g., DKR-ATH) | |
| Purity | Isolate the target compound from impurities | Optimized workup (e.g., extraction) and purification (e.g., chromatography) |
Chemical Reactivity and Transformation Mechanisms of 2 Acetylphenylacetonitrile
Fundamental Organic Reactions
The reactivity of 2-acetylphenylacetonitrile is largely dictated by its core functional groups, making it a valuable intermediate in organic synthesis. ontosight.ai It can undergo oxidation, reduction, and substitution reactions, providing pathways to a diverse array of chemical entities.
Oxidation Reactions and Derived Products
The oxidation of this compound can be targeted at the α-carbon due to the activating presence of the adjacent nitrile and acetyl groups. While specific and extensive studies on the oxidation of this particular compound are not broadly detailed in the public domain, general principles of α-cyanoketone oxidation are applicable. The reaction conditions and the choice of oxidizing agent determine the resulting products. For instance, enzymatic oxidation has been explored, and under certain basic conditions, oxidative cleavage can occur. core.ac.uk A potential product from the oxidation of this compound is phenylacetic acid.
Table 1: Potential Oxidation Products of this compound
| Oxidizing Agent/Conditions | Derived Product |
|---|---|
| General Oxidation | Phenylacetic acid |
Reduction Reactions and Derived Products
The reduction of this compound can selectively target either the ketone or the nitrile functional group, or both, depending on the reducing agent and reaction conditions. Reduction of the ketone functionality typically yields the corresponding secondary alcohol, 3-hydroxy-2-phenylbutanenitrile. Various reducing agents can be employed to achieve this transformation. For instance, catalytic reduction using metal nanoparticles, such as those made of copper, cobalt, silver, or nickel, supported on materials like lignocellulosic biomass, has been shown to be effective for the reduction of similar organic pollutants. nih.gov Specifically, nickel/aluminum alloy catalysts are used in the catalytic reduction of nitriles to aldehydes. google.com
The stereochemical outcome of the reduction is highly dependent on the catalyst and reaction conditions. Dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) has been successfully applied to α-substituted-β-keto carbonitriles, a class of compounds to which this compound belongs. This method can produce β-hydroxy carbonitriles with high yields and excellent enantioselectivity and diastereoselectivity.
Table 2: Reduction Products of this compound
| Reducing Agent/Method | Functional Group Targeted | Derived Product |
|---|---|---|
| General Reduction | Ketone | 3-hydroxy-2-phenylbutanenitrile |
| Catalytic Hydrogenation (e.g., Ni/Al alloy) | Nitrile | Aldehyde derivatives google.com |
Substitution Reactions and Reaction Pathways
The α-hydrogen of this compound is acidic, making the α-carbon a prime site for substitution reactions. The formation of a carbanion at this position, facilitated by a base, allows for reactions like C-alkylation. acs.org For example, reacting this compound with an alcohol in the presence of a base can lead to the substitution of the α-hydrogen with an alkyl group from the alcohol.
Another significant substitution pathway involves the bromination of this compound to form α-bromoacetylphenylacetonitrile. This α-bromoketone is a versatile intermediate that readily undergoes nucleophilic substitution reactions with various nucleophiles. For instance, it reacts with pyridine, picolines, and morpholine (B109124) to yield the corresponding substitution products. researchgate.net
Furthermore, this compound can serve as a precursor in the synthesis of heterocyclic compounds. For example, it is a key reactant in the Gewald reaction for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.org This reaction involves the condensation of the ketone with an α-activated nitrile and elemental sulfur in the presence of a base. wikipedia.org Additionally, derivatives of this compound can be used to synthesize quinazoline (B50416) compounds. nih.govnih.gov
Table 3: Substitution Reactions of this compound and its Derivatives
| Reactant | Reagent | Product Type |
|---|---|---|
| This compound | Alcohol/Base | α-Alkylated phenylacetonitrile (B145931) |
| This compound | Bromine | α-Bromoacetylphenylacetonitrile researchgate.net |
| α-Bromoacetylphenylacetonitrile | Pyridine, Picolines, Morpholine | Nucleophilic substitution products researchgate.net |
| This compound | Elemental Sulfur/Base | 2-Aminothiophenes (Gewald Reaction) wikipedia.org |
Advanced Mechanistic Investigations
The rich chemistry of this compound extends to more complex reaction mechanisms, including nucleophilic acyl substitution and aldol-type condensations.
Nucleophilic Acyl Substitution Mechanisms
Nucleophilic acyl substitution is a fundamental reaction type for carboxylic acid derivatives, which can be conceptually related to the reactivity of the acetyl group in this compound. chemistrytalk.orgmasterorganicchemistry.com This reaction involves the replacement of a leaving group on an acyl carbon with a nucleophile. masterorganicchemistry.com The mechanism can be catalyzed by either acid or base. byjus.com
Under basic conditions, the reaction typically proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.comyoutube.com The nucleophile first attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.comyoutube.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. youtube.comyoutube.com
Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl group towards nucleophilic attack. byjus.com A weak nucleophile then adds to the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the leaving group is eliminated to afford the final product. chemistrytalk.orgbyjus.com
While this compound itself doesn't have a leaving group directly attached to the acetyl carbonyl for a classic nucleophilic acyl substitution, its derivatives or its role as a nucleophile after deprotonation can be involved in reactions that follow these mechanistic principles.
Aldol (B89426) Condensation and Related Carbonyl Chemistry
The presence of an acidic α-hydrogen and a ketone carbonyl group makes this compound a suitable candidate for aldol-type reactions. wikipedia.org Aldol condensation involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. prutor.aimagritek.comlibretexts.org
The reaction can be catalyzed by either acid or base. wikipedia.org In a base-catalyzed mechanism, a base abstracts an α-hydrogen to form a resonance-stabilized enolate. wikipedia.orgmagritek.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of another molecule to form a tetrahedral intermediate, which is then protonated to give the β-hydroxy carbonyl product. wikipedia.org
This compound can potentially undergo self-condensation or a crossed aldol condensation with another aldehyde or ketone. prutor.ai The Claisen-Schmidt condensation, a type of crossed aldol reaction, involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens. libretexts.org
Furthermore, this compound is a key component in the Gewald reaction, which begins with a Knoevenagel condensation—a reaction mechanistically related to the aldol condensation. wikipedia.orgumich.eduresearchgate.net The Knoevenagel condensation involves the reaction of an active methylene (B1212753) compound (like this compound) with an aldehyde or ketone. wikipedia.org
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-Aminothiophenes |
| 3-hydroxy-2-phenylbutanenitrile |
| α-Bromoacetylphenylacetonitrile |
| Morpholine |
| Phenylacetic acid |
| Picolines |
| Pyridine |
Photochemical Transformations and Hydrolytic Pathways
The study of this compound under photochemical conditions reveals novel reactivity. Irradiation of o-acetylphenylacetonitriles in methanol (B129727) (with light of wavelength greater than 280 nm) results in a nearly quantitative photohydrolysis, yielding the corresponding ketal amides. acs.org This reaction is mechanistically significant as it demonstrates an unusual pathway for nitrile hydrolysis. A proposed mechanism suggests that the transformation proceeds via an intramolecular hydrogen abstraction by the excited carbonyl oxygen from the adjacent methylene group, a process characteristic of a Norrish Type II reaction. acs.orgresearchgate.net This leads to the formation of a biradical intermediate which then rearranges. A labeling experiment using an oxygen isotope on the carbonyl group confirmed that this specific oxygen atom is transferred to become the amide oxygen in the final product. acs.org
Interestingly, the substitution pattern on the methylene carbon dictates the photochemical outcome. While monosubstituted derivatives undergo the aforementioned photohydrolysis, the dimethyl-substituted analog does not form an amide. Instead, it yields four isomeric photochemical products that all retain the nitrile functional group, highlighting the necessity of the abstractable hydrogen for the hydrolysis pathway to occur. acs.org
The hydrolysis of this compound and its derivatives can also be achieved under more conventional acidic conditions. The nitrile group can be hydrolyzed to a carboxylic acid. This process typically involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading to a primary amide intermediate which is then further hydrolyzed to the carboxylic acid. In some cases, this is followed by decarboxylation, particularly if a β-keto acid intermediate is formed. orgsyn.org For instance, the acid-catalyzed hydrolysis of α-phenylacetoacetonitrile can yield phenylacetone (B166967) (P2P).
Enolization and Tautomerism Dynamics
This compound exists in a dynamic equilibrium between its keto and enol tautomers. This is a form of constitutional isomerism where the isomers, known as tautomers, can be interconverted by the migration of a proton and the shifting of a double bond. allen.innumberanalytics.com The primary forms are the keto tautomer, 3-oxo-2-phenylbutanenitrile, and the enol tautomer, 3-hydroxy-2-phenyl-2-butenenitrile.
The equilibrium between the keto and enol forms is a fundamental characteristic of carbonyl compounds that possess an α-hydrogen. libretexts.orgscribd.com The presence of the α-hydrogen adjacent to the carbonyl group in this compound makes it acidic and allows for this tautomerization. libretexts.org The process can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com
Acid-catalyzed mechanism: The carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. A base (like water) then removes an α-hydrogen, leading to the formation of the C=C double bond of the enol. libretexts.org
Base-catalyzed mechanism: A base abstracts an α-hydrogen to form a resonance-stabilized carbanion known as an enolate ion. Protonation of the enolate oxygen then yields the enol form. libretexts.org
Generally, the keto form predominates at equilibrium for most simple ketones because the C=O double bond is thermodynamically more stable than a C=C double bond. scribd.comthermofisher.com However, the stability of the enol form of this compound can be enhanced by factors such as intramolecular hydrogen bonding and conjugation with the phenyl ring and the nitrile group. masterorganicchemistry.com The solvent also plays a significant role; non-polar solvents can favor the enol form, while polar solvents may stabilize the keto form through hydrogen bonding. numberanalytics.commasterorganicchemistry.com
The enol form is a key intermediate in many reactions of ketones, acting as a carbon nucleophile at the α-position. masterorganicchemistry.com This reactivity is crucial for the synthetic applications of this compound.
Reactivity in Heterocyclic Ring Formation
This compound is a versatile precursor for the synthesis of various heterocyclic compounds due to the reactivity of its ketone, active methylene, and nitrile functionalities. chemimpex.com
This compound is utilized in the synthesis of 2-amino-4H-chromenes. These syntheses are often one-pot, three-component reactions involving an aldehyde, a source of active methylene like malononitrile (B47326) (or in this case, the active methylene of this compound could potentially participate), and a phenolic component such as resorcinol (B1680541) or naphthol. researchgate.netresearchgate.net While direct examples using this compound as the sole active methylene component in a three-component reaction for chromene synthesis are less common in the provided results, its structural features are analogous to reactants used in these syntheses. The general mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. A variety of catalysts, including natural and reusable ones, have been employed to facilitate these reactions under green conditions. researchgate.netijcce.ac.ir
The nucleophilic character of the carbanion generated from this compound at the α-carbon allows it to react with electrophiles like chalcones. Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as excellent Michael acceptors. nih.gov The reaction would involve a Michael addition of the this compound enolate to the β-carbon of the chalcone. The resulting adduct could then potentially undergo further intramolecular reactions, such as cyclization involving the nitrile group, to form highly functionalized heterocyclic systems, including those containing a pyrrolidine (B122466) ring, although specific examples of this transformation were not detailed in the provided search results.
The synthesis of pyrrolidines is a significant area of organic chemistry, with various methods developed, including cycloadditions and intramolecular aminations. orgsyn.orgorganic-chemistry.orgresearchgate.netnih.gov Chalcones themselves are important scaffolds in medicinal chemistry and are synthesized via the Claisen-Schmidt condensation of an aldehyde with a ketone. nih.govfrontiersin.orgmdpi.comresearchgate.net
This compound is a suitable substrate for the Gewald reaction, a multicomponent reaction used to synthesize polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.orgresearchgate.net The reaction involves the condensation of a ketone (in this case, the acetyl group of this compound), an α-cyanoester or related compound (here, the cyano group is already part of the molecule), and elemental sulfur in the presence of a base. organic-chemistry.orgwikipedia.org
The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the ketone and the active methylene compound. wikipedia.orgnih.gov For this compound, this would be an intramolecular or intermolecular self-condensation, or more typically, it reacts as the ketone component with another active nitrile. The resulting adduct then reacts with sulfur. wikipedia.org The exact mechanism of sulfur addition is complex and thought to proceed through polysulfide intermediates. nih.gov The final step is an intramolecular cyclization followed by tautomerization (aromatization) to yield the stable 2-aminothiophene product. wikipedia.orgnih.gov The reaction is known for its operational simplicity and the ability to build complex heterocyclic structures in a single step. researchgate.netumich.edu
Applications of 2 Acetylphenylacetonitrile in Diverse Chemical Disciplines
Advanced Organic Synthesis Applications
In the realm of organic synthesis, 2-Acetylphenylacetonitrile serves as a crucial starting material and intermediate for the creation of a variety of organic compounds.
Precursor in the Synthesis of Key Organic Intermediates (e.g., Phenylacetone)
One of the most notable applications of this compound is its role as a precursor in the production of Phenylacetone (B166967). Phenylacetone, also known as phenyl-2-propanone (P2P), is a significant organic compound and an intermediate in various chemical manufacturing processes. wikipedia.org The conversion of this compound to Phenylacetone highlights its importance as a primary precursor. Historically, the synthesis of the precursor itself, then referred to as α-phenylacetoacetonitrile, was achieved through the condensation of ethyl acetate (B1210297) with the sodium derivative of benzyl (B1604629) cyanide. orgsyn.org
Building Block for Complex Molecular Architectures
The structural framework of this compound makes it an excellent building block for constructing more elaborate and complex molecular architectures. Its reactivity allows for its incorporation into larger molecules through various synthetic pathways. This versatility is particularly valuable in the synthesis of heterocyclic compounds, which are fundamental in medicinal chemistry. For instance, it can undergo condensation reactions to form substituted pyridines.
Preparation of α-Aminonitriles and Related Derivatives
This compound is a key substrate in the synthesis of α-aminonitriles. These compounds are of significant interest due to their role as precursors for α-amino acids, 1,2-diamines, and other nitrogen-containing molecules that are important in synthetic chemistry. mdpi.com The Strecker reaction, a classic method for synthesizing α-aminonitriles, can be utilized and adapted for this purpose. mdpi.com Modern synthetic methods have also explored organocatalyzed routes to α-aminonitriles, highlighting the ongoing development in this area. mdpi.comorganic-chemistry.org
Synthesis of Non-Natural Amino Acid Scaffolds
The utility of this compound extends to the synthesis of non-natural amino acids. These modified amino acids are crucial in peptide and protein engineering, allowing for the introduction of novel functionalities and properties. nih.govnih.gov By serving as a starting point, this compound can be chemically transformed to create various aromatic alpha-amino acid scaffolds. nih.gov This process often involves stereoselective methods to ensure the desired chirality of the final amino acid product. nih.gov
Contributions to Medicinal Chemistry Research
The applications of this compound are not limited to fundamental organic synthesis; it also plays a vital role as an intermediate in the development of new therapeutic agents.
Intermediate in the Development of Bioactive Molecules
This compound is recognized as a key intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries. chemshuttle.com Its ability to be transformed into various heterocyclic and phenethylamine-based structures makes it a valuable component in drug discovery programs. nih.govmdpi.com Bioactive heterocyclic compounds, which can be synthesized from precursors like this compound, have shown potential in various therapeutic areas, including the treatment of cancer. nih.gov The versatility of this compound allows medicinal chemists to design and synthesize novel molecular entities with potential biological activity. mdpi.comfrontiersin.org
Synthesis of Novel Drug Candidates
This compound, also known as α-phenylacetoacetonitrile (APAAN), serves as a versatile precursor in the synthesis of a variety of compounds, including those with potential therapeutic applications. Its unique chemical structure, featuring a nitrile group, a ketone, and an acidic α-hydrogen, allows for diverse chemical transformations.
One notable application is in the creation of pyrrole-based compounds, which have shown promise as drug candidates. nih.gov For instance, a three-component reaction involving α-hydroxyketones, 3-oxobutanenitrile, and anilines has been developed to produce a key pyrrole (B145914) framework. nih.gov This method has been successfully employed to synthesize several pyrrole-based drug candidates, including a COX-2 selective nonsteroidal anti-inflammatory drug (NSAID) and antituberculosis lead candidates such as BM212, BM521, and BM533. nih.gov The efficiency of this synthetic route holds potential for generating diverse libraries of these pyrrole candidates, which is crucial for structure-activity relationship (SAR) studies and the development of optimized lead compounds. nih.gov
The significance of this compound also extends to its role as an intermediate in the synthesis of various pharmaceutical compounds. chemshuttle.com Its classification as a List I chemical by the U.S. Drug Enforcement Administration (DEA) underscores its importance in the synthesis of certain controlled substances. federalregister.govresearchgate.net
Applications in Enzyme Reaction and Metabolic Pathway Studies
The study of enzyme-catalyzed reactions is fundamental to understanding biological processes and for applications in biotechnology. Enzymes exhibit high specificity and operate under mild conditions, making them ideal catalysts. nih.gov The rate of an enzymatic reaction is influenced by several factors including enzyme concentration, substrate concentration, temperature, and pH. nih.gov
In the context of metabolic pathway studies, understanding how enzymes interact with various substrates is crucial. For example, in phenylketonuria (PKU), a deficiency in the enzyme phenylalanine hydroxylase leads to the accumulation of phenylalanine and its metabolites, causing brain dysfunction. nih.gov Metabolomics analyses have revealed that this condition affects other metabolic pathways, such as those involving branched-chain amino acids (BCAAs) like valine and leucine. nih.gov
Furthermore, studies on other metabolic disorders, like alkaptonuria, have utilized metabolomic approaches to uncover alternative metabolic pathways. nih.gov These studies have identified various biotransformation products of amino acids, highlighting the complexity of metabolic networks. nih.gov While direct studies involving this compound in specific enzyme assays or metabolic pathways are not extensively documented in the provided context, its role as a chemical building block is relevant to creating molecules that can be used to probe these biological systems.
Utility in Materials Science and Polymer Chemistry
Synthesis of Specialty Polymers and Resins
This compound and its derivatives can be utilized as monomers or building blocks in the synthesis of specialty polymers and resins. Specialty polymers are designed for high-performance applications and possess unique properties tailored for specific uses. mitsubishi-chemical.com
For instance, acrylic resins, which are polymers or copolymers of methyl methacrylate (B99206) and other monomers, are used in a wide range of applications including coatings, inks, and adhesives. mitsubishi-chemical.com These resins offer excellent adhesion, discoloration resistance, and resistance to various environmental factors. mitsubishi-chemical.com
The synthesis of specialty resins often involves the use of various chemical intermediates to achieve desired properties. For example, phenolic antioxidant resins utilize compounds like 2,2'-Methylenebis(6-Tert-Butyl-4-Ethylphenol) as additives to enhance weather resistance and viscosity stability. m-chemical.co.jp Similarly, high-performance polyester (B1180765) and polyurethane resins are synthesized using straight-chain glycols like 1,4-Butanediol as a raw material. m-chemical.co.jp The versatility of this compound's functional groups makes it a candidate for incorporation into such polymer structures to impart specific functionalities.
The following table provides examples of specialty polymers and their applications:
| Polymer/Resin | Brand Names | Key Characteristics | Applications |
| Acrylic Resins | Colacryl®, Dianal, Elvacite®, Lucite® | Excellent adhesion, resistance to discoloration, grease, oil, and water | Adhesives, Additives & Dispersants, Castings & Embedments, Coatings, Dental, Inks mitsubishi-chemical.commitsubishichemical.co.uk |
| Halogen-Free Acrylic Resin Powders | DIANAL™ LP series | Exceptional thermal properties, fast dissolution | Textiles, wallpaper, artificial leather, automotive under-body coatings and body sealers mitsubishi-chemical.com |
| UV-Curable Urethane Acrylate Oligomers | Shikoh™ | Low-polluting, energy-saving, high productivity | Electronic devices, glass and metal adhesion, coatings, inks, adhesives mitsubishi-chemical.com |
| Phenolic Antioxidant Resin Additive | Yoshinox | Excellent weather resistance and viscosity stability | ABS resins, latex, PVC m-chemical.co.jpmitsubishi-chemical.com |
| High-Molecular Weight Saturated Polyester Resin | Nichigo-POLYESTER™ | Excellent adhesive performance with various films and metals | Adhesives, coating binders, resin modification m-chemical.co.jpm-chemical.co.jp |
| Plant-Derived Polymer | DURABIO™ | Excellent durability, not biodegradable | Optical and energy-related components, electronic equipment, automotive housings m-chemical.co.jp |
| Thermoplastic Elastomer Compound | ZELAS™ | Designed for medical applications | Film, tubing, injected molded components for the medical industry m-chemical.co.jpmitsubishi-chemical.com |
Analytical Methodologies for Tracing Synthetic Pathways
Impurity Profiling in Synthetic Mixtures
Impurity profiling is a critical aspect of pharmaceutical development and chemical analysis, involving the identification and quantification of impurities in a substance. ajprd.comresearchgate.net Impurities can arise from various sources, including starting materials, intermediates, by-products of the synthesis process, and degradation products. ajprd.com The presence of impurities, even in trace amounts, can impact the quality, safety, and efficacy of a final product. researchgate.net
In the context of this compound (APAAN), impurity profiling is particularly relevant due to its use in various synthetic processes. For example, when APAAN is used in the synthesis of methamphetamine, several characteristic impurities can be formed. nih.gov A study identified five new impurities and two previously known ones, which are indicative of the use of APAAN in the synthesis. nih.gov These impurities included (E)-3-(methylamino)-2-phenylbut-2-enenitrile, 3-(methylamino)-2-phenylbutanenitrile, and 2-phenylbutyronitrile. nih.gov
The identification and characterization of such impurities are crucial for law enforcement and regulatory agencies to trace the synthetic routes of illicitly produced substances. nih.gov Various analytical techniques, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are employed for the structural elucidation of these impurities. nih.gov
The following table summarizes impurities identified in the synthesis of methamphetamine from APAAN:
| Impurity Name | Status |
| (E)-3-(methylamino)-2-phenylbut-2-enenitrile | Newly identified nih.gov |
| 3-(methylamino)-2-phenylbutanenitrile | Newly identified nih.gov |
| 3-methyl-2,4-diphenylpentanedinitrile | Newly identified nih.gov |
| 2-phenylbutyronitrile | Newly identified nih.gov |
| 3-hydroxy-2-phenylbutanenitrile | Newly identified nih.gov |
Development and Validation of Analytical Reference Standards
The development and validation of analytical reference standards are fundamental to ensuring the quality and consistency of pharmaceutical products and other chemical substances. bebpa.org A reference standard is a highly purified compound that is used as a benchmark for analytical tests. bebpa.org
For a compound like this compound, establishing a reference standard is essential for its use in regulated industries. federalregister.govresearchgate.net The process of developing a reference standard involves several stages, starting from a Development Reference Standard (DRS) used during early method development, to an Interim Reference Standard (IRS) for clinical trial materials, and finally a Primary Reference Standard (PRS) for commercial products. bebpa.org
The validation of a reference standard involves a comprehensive assessment of its purity, identity, and potency. researchgate.net This includes head-to-head comparisons with previous batches, thorough characterization using various analytical techniques, and stability studies. bebpa.org The validation process must adhere to guidelines set by regulatory bodies like the ICH, USFDA, and others. ajprd.comresearchgate.net The goal is to establish a well-characterized standard that can be reliably used for quality control purposes, such as in potency assays and impurity testing. bebpa.org
The development of robust analytical methods, often using techniques like high-performance liquid chromatography (HPLC) with detectors such as UV or charged aerosol detectors (CAD), is a key part of this process. researchgate.net These methods must be validated for parameters like precision, linearity, accuracy, and robustness to ensure reliable and consistent results. researchgate.net
Identification of Route-Specific Markers in Complex Samples
In forensic chemistry and law enforcement, the chemical profiling of illicitly synthesized substances is crucial for identifying manufacturing routes and linking different seizures to a common origin. This compound, also known as α-phenylacetoacetonitrile (APAAN), has been identified as a significant precursor in the clandestine synthesis of amphetamine-type stimulants. The synthesis process from this compound to the final product is not perfectly efficient and results in the formation of various byproducts and impurities. These incidental compounds, known as route-specific markers, provide a chemical fingerprint of the manufacturing method employed.
The analysis of these markers in a seized sample can reveal critical intelligence. For instance, different synthetic pathways, such as the Leuckart method versus various reductive amination techniques, will generate a unique profile of impurities when starting from this compound. By identifying and quantifying these marker compounds, forensic chemists can deduce the specific chemical process used by clandestine laboratories.
Research into the impurity profiles of methamphetamine synthesized from this compound has led to the characterization of several new and previously known impurities. These compounds are formed through side reactions, incomplete reactions, or degradation of reactants and intermediates. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used to separate and identify these trace-level markers within a complex drug sample. The presence and relative abundance of these specific molecules provide strong evidence for the use of this compound as the starting material and for the specific synthesis conditions.
Table 1: Route-Specific Markers Identified in Methamphetamine Synthesis from this compound
| Marker Compound | Chemical Formula | Significance |
|---|---|---|
| (E)-3-(methylamino)-2-phenylbut-2-enenitrile | C11H12N2 | An impurity characteristic of certain synthesis routes from APAAN. |
| 3-(methylamino)-2-phenylbutanenitrile | C11H14N2 | Indicates specific reductive conditions used in the synthesis. |
| 3-methyl-2,4-diphenylpentanedinitrile | C18H16N2 | A dimerization product that can point to specific reaction conditions. |
| 2-phenylbutyronitrile | C10H11N | Can be formed as a byproduct under certain reductive conditions. |
| 3-hydroxy-2-phenylbutanenitrile | C10H11NO | An impurity suggesting particular reagents or reaction pathways. |
Reagent in Advanced Analytical Techniques (e.g., GC, HPLC)
While this compound is often the target of analysis (the analyte), its role within advanced analytical techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamental, primarily as the substance being analyzed, which dictates the choice of other reagents and method parameters. The successful separation and quantification of this compound and its associated impurities require the careful selection of reagents such as mobile phases, derivatizing agents, and stationary phases.
In Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), the analysis of this compound is essential for impurity profiling. Although GC is suited for volatile and thermally stable compounds, the polarity of some related markers may necessitate derivatization to improve their chromatographic behavior. Acylation is a common derivatization technique that can increase the volatility and reduce the polarity of molecules with active functional groups, making them more suitable for GC analysis. labinsights.nlresearchgate.net
In HPLC, a technique well-suited for less volatile or thermally sensitive compounds, this compound can be analyzed directly. The choice of reagents here involves the mobile phase composition (e.g., mixtures of acetonitrile, methanol (B129727), and buffered aqueous solutions) and the type of stationary phase (e.g., C18 reversed-phase columns). nih.govresearchgate.net For enhanced detection sensitivity, especially at trace levels, pre-column or post-column derivatization can be employed. This involves reacting the analyte with a reagent that attaches a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection), significantly lowering the limit of detection. researchgate.netnih.govxjtu.edu.cn
Table 2: Exemplary Chromatographic Conditions for the Analysis of Phenylacetonitrile (B145931) Derivatives
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Technique | GC-MS | Reversed-Phase HPLC with UV or Fluorescence Detection |
| Stationary Phase | 5% Phenyl Polymethylsiloxane | C18 (Octadecyl-silica) |
| Mobile Phase | Inert Carrier Gas (e.g., Helium) | Acetonitrile/Water or Methanol/Buffer Gradient |
| Derivatization | Optional: Acylation to increase volatility of polar impurities. labinsights.nl | Optional: Pre-column derivatization to add a fluorophore or chromophore. nih.gov |
| Detection | Mass Spectrometry (MS) | UV-Vis or Fluorescence Detector (FLD) |
| Application | Identification and quantification of volatile impurities and markers. | Quantification of this compound and non-volatile byproducts. |
Fluorescence-Based Detection and Quantification Methods
Fluorescence-based analytical methods offer exceptional sensitivity and selectivity, making them highly valuable for detecting and quantifying trace amounts of specific compounds. While this compound itself is not strongly fluorescent, its chemical structure provides functional groups—specifically the active methylene (B1212753) group adjacent to the nitrile and phenyl ring—that are amenable to derivatization with fluorescent tags.
A promising strategy involves reacting this compound with a reagent that leads to the formation of a highly conjugated, rigid, and fluorescent molecule. Research on structurally related compounds provides a basis for this approach. For instance, a novel method was developed for the determination of 2-cyanoacetamide (B1669375) via a derivatization reaction with 2-hydroxyacetophenone, which resulted in a highly fluorescent 2-amino-4-phenylfuran-3-carboxamide derivative, detectable at very low concentrations using HPLC with fluorescence detection. nih.gov This suggests that the reactive methylene group in this compound could undergo similar cyclization/condensation reactions to yield fluorescent products.
The derivatization reaction would typically be optimized for factors such as pH, temperature, reaction time, and reagent concentration to ensure a complete and reproducible conversion to the fluorescent derivative. Once the derivatization is complete, the resulting product can be quantified using spectrofluorometry or, for more complex samples, separated by HPLC with a fluorescence detector. This approach would offer significantly lower detection limits compared to standard UV-Vis absorption-based methods.
Table 3: Potential Fluorescence Derivatization Reaction
| Component | Role | Example | Resulting Fluorophore (Hypothetical) |
|---|---|---|---|
| Analyte | This compound | The target compound for quantification. | N/A |
| Derivatizing Reagent | Reacts with the analyte to form a fluorescent product. | Aromatic aldehyde or ketone (e.g., 2-hydroxyacetophenone). nih.gov | A substituted furan, quinoline, or other fused heterocyclic system. |
| Reaction Conditions | Optimized parameters to drive the reaction to completion. | Basic or acidic catalyst, heating. | N/A |
| Detection Principle | Excitation at a specific wavelength and measurement of emitted light. | Excitation ~350 nm, Emission ~450 nm (values are illustrative). | High signal-to-noise ratio, enabling trace-level quantification. |
Advanced Spectroscopic and Computational Investigations
Advanced Spectroscopic Characterization Methodologies
Spectroscopy is a cornerstone in the structural analysis of organic compounds, providing a molecular fingerprint through the interaction of molecules with electromagnetic radiation. utdallas.edu For 2-Acetylphenylacetonitrile, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is routinely employed for its identification and characterization. nih.govchemicalbook.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. researchgate.netresearchgate.netweebly.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. researchgate.netethernet.edu.et
¹H NMR: The proton NMR spectrum of this compound displays distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl group typically appear as a multiplet in the range of 7.28-7.45 ppm. A sharp singlet corresponding to the three protons of the acetyl methyl group is observed at approximately 2.30 ppm. The single proton on the alpha-carbon, situated between the phenyl and cyano groups, appears as a singlet around 4.98 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the acetyl group is highly deshielded and appears at a chemical shift of about 195.5 ppm. The carbon of the nitrile group is also characteristically found in the spectrum. The aromatic carbons of the phenyl ring resonate in the typical aromatic region (approximately 129.2 to 133.8 ppm), with the ipso-carbon (the carbon attached to the main chain) appearing at around 133.8 ppm.
Interactive Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 7.28-7.45 | m | Ar-H |
| ¹H | 4.98 | s | -CH(CN)- |
| ¹H | 2.30 | s | -C(O)CH₃ |
| ¹³C | 195.5 | s | C=O |
| ¹³C | 133.8 | s | Ar-C (ipso) |
| ¹³C | 129.2 | s | Ar-CH |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. utdallas.edu The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of its key functional groups. chemicalbook.com
The most prominent peaks include a strong absorption from the carbonyl (C=O) group of the ketone, typically seen around 1710-1720 cm⁻¹. utdallas.edu The nitrile (C≡N) group gives rise to a sharp, medium-intensity peak in the region of 2200-2260 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1475-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. Alkane C-H stretching from the methyl group is also observed between 2850-3000 cm⁻¹.
Interactive Table 2: Key IR Absorption Bands for this compound
| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |
| Nitrile | C≡N | 2200-2260 | Medium |
| Ketone | C=O | 1710-1720 | Strong |
| Aromatic | C=C | 1475-1600 | Medium to Weak |
| Aromatic | C-H | 3050-3100 | Strong |
| Alkane | C-H | 2850-3000 | Strong |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rsc.org It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. libretexts.orgmsu.edulibretexts.org The molecular ion peak ([M]⁺) for this compound is observed at an m/z of 159, corresponding to its molecular weight (C₁₀H₉NO). nih.govchemicalbook.com
Upon ionization, the molecular ion undergoes characteristic fragmentation. The most abundant fragment ion (base peak) is often observed at m/z 43, corresponding to the [CH₃CO]⁺ acylium ion. Other significant fragments include peaks at m/z 117, resulting from the loss of the acetyl group ([M-42]⁺), and m/z 89. nih.gov The analysis of these fragments helps to confirm the connectivity of the molecule.
Interactive Table 3: Mass Spectrometry Data for this compound
| m/z Value | Interpretation | Relative Abundance |
| 159 | Molecular Ion [M]⁺ | Present |
| 117 | [M - COCH₃]⁺ | High |
| 89 | Fragment | Significant |
| 43 | [CH₃CO]⁺ | Base Peak |
Raman spectroscopy, like IR, probes the vibrational modes of a molecule. It is a complementary technique that is particularly sensitive to non-polar bonds. For this compound, FT-Raman spectra have been acquired in research settings, such as by forensic spectral research databases. nih.gov This technique can provide additional confirmatory data for the functional groups present, especially for the C≡N and aromatic C=C bonds, aiding in a more complete vibrational analysis of the molecule.
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry provides a powerful lens to investigate molecular properties that may be difficult to probe experimentally. These methods can elucidate electronic structure, reactivity, and spectroscopic properties, offering insights that complement experimental findings. rsc.org
Quantum chemical calculations are instrumental in understanding the electronic distribution and energy levels within a molecule. qulacs.org
Density Functional Theory (DFT): DFT has become a widely used computational method due to its favorable balance of accuracy and computational cost. rsc.org For molecules like this compound and related α-cyanoketones, DFT calculations are employed to model geometries, energies, and spectroscopic properties. nih.gov For instance, DFT has been used to rationalize the stereochemical outcomes in the reduction of these compounds, providing a theoretical basis for experimentally observed diastereoselectivity. These calculations can map out reaction pathways, analyze transition state energies, and predict how factors like solvent may influence the reaction. rsc.orgresearchgate.netbakhtiniada.ru
Complete Active Space Self-Consistent Field (CASSCF): For more complex electronic structure problems, such as those involving excited states, bond-breaking, or quasi-degenerate ground states, the CASSCF method is employed. numberanalytics.comumich.edugoogle.com CASSCF provides a qualitatively correct reference state for molecules where single-reference methods like Hartree-Fock or standard DFT may be inadequate. umich.edufsu.edu While specific CASSCF studies on this compound are not widely documented in general literature, this method is a key tool for investigating the photochemistry or complex reaction mechanisms of organic molecules. numberanalytics.comsemanticscholar.org It involves a detailed selection of an "active space"—a set of orbitals and electrons most critical to the chemical process being studied—to obtain a more accurate electronic wavefunction. umich.edugoogle.com
Mechanistic Modeling of Reaction Pathways
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of this compound. Through mechanistic modeling, researchers can map out the energetic landscapes of potential reaction pathways, identify transition states, and predict the most likely products.
The reactivity of this compound is primarily dictated by its three key features: the electrophilic carbon of the nitrile group, the electrophilic carbon of the acetyl group, and the acidic α-hydrogen located between these two electron-withdrawing groups. Modeling techniques such as Density Functional Theory (DFT) are instrumental in understanding these reactions. DFT calculations can determine the free energy barriers for different pathways, allowing for the prediction of product selectivity and a rationale for observed outcomes. For instance, in the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid, modeling can illustrate the stepwise mechanism involving initial protonation of the nitrogen, subsequent nucleophilic attack by water, and tautomerization to a primary amide intermediate.
Another significant area of study is the formation of a carbanion at the α-carbon. The acidity of this position allows for various substitution reactions, such as C-alkylation. Mechanistic modeling can explore the potential energy surface for these reactions, providing insight into the dynamics of bond formation and breaking.
Table 1: Computational Methods in Reaction Pathway Analysis
| Computational Method | Application in Studying this compound Reactions | Key Insights Provided |
| Density Functional Theory (DFT) | Calculating the free energy barriers of potential reaction pathways for oxidation, reduction, and substitution. | Prediction of product selectivity, rationalization of observed diastereoselectivity, and identification of transition state structures. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic movement of atoms and molecules during a reaction, often including explicit solvent molecules. | Understanding of solvent effects, exploration of the potential energy surface, and observation of conformational changes during the reaction process. |
Conformational Analysis and Stereochemical Prediction
The three-dimensional structure and stereochemistry of this compound and its derivatives are crucial determinants of their chemical behavior and potential applications. Conformational analysis and stereochemical prediction, aided by computational and spectroscopic techniques, are essential for understanding and controlling the outcomes of its reactions.
The reduction of the ketone in this compound to a secondary alcohol creates a new chiral center, leading to the possibility of different stereoisomers. The stereochemical outcome of this reduction is highly dependent on the reagents and conditions used. For example, a catalytic protocol for the dynamic kinetic resolution-asymmetric transfer hydrogenation (DKR-ATH) of related α-substituted-β-keto carbonitriles has been shown to produce β-hydroxy carbonitriles with exceptional enantioselectivity and diastereoselectivity.
Computational modeling plays a vital role in predicting and explaining these stereochemical outcomes. DFT calculations have been successfully employed to rationalize the observed diastereoselectivity in DKR-ATH processes by modeling the transition states of the competing reaction pathways. By comparing the energies of these transition states, the model can predict which diastereomer will be preferentially formed.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique used in conjunction with computational modeling to determine the conformation of molecules. acs.org By analyzing NMR spectra, researchers can gain information about the spatial arrangement of atoms, which can then be used to validate and refine computational models. acs.org
Table 2: Stereoselective Reduction of this compound and Related Ketones
| Reaction Type | Catalyst / Reagent | Product | Stereochemical Outcome | Supporting Method |
| Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation (DKR-ATH) | Various (e.g., Ruthenium-based catalysts) | β-Hydroxy carbonitriles | High enantioselectivity (up to >99% ee) and diastereoselectivity (up to >99:1 dr). | DFT Calculations |
| Biocatalytic Reduction | Baker's yeast (at low temperatures) | (S)-β-hydroxy carbonitrile | Preferential formation of the (S)-enantiomer. | Experimental |
Future Research Directions and Unresolved Challenges
Development of Novel and Sustainable Synthetic Routes
The pursuit of greener and more efficient chemical processes is a paramount goal in modern chemistry. For 2-acetylphenylacetonitrile, this translates to the development of synthetic routes that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and catalysts.
Current research directions focus on several key areas:
Catalytic Approaches: A significant shift from stoichiometric reagents to catalytic systems is underway. The development of novel heterogeneous catalysts could offer advantages such as easy separation, reusability, and reduced waste generation. researchgate.net For the synthesis of α-cyanoketones like this compound, exploring solid-supported catalysts or biocatalytic methods could provide more sustainable alternatives to traditional condensation reactions.
Biocatalysis: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. nih.gov Research into nitrile-synthesizing enzymes, such as aldoxime dehydratases, could pave the way for entirely new and green synthetic pathways to this compound and its derivatives, starting from readily available aldehydes or alcohols. nih.govrsc.org
Flow Chemistry: Continuous flow processing presents an opportunity to improve safety, efficiency, and scalability of chemical syntheses. researchgate.net Developing a continuous flow synthesis for this compound could lead to higher yields, better process control, and a smaller manufacturing footprint compared to traditional batch processes.
Alternative Solvents and Reaction Conditions: The principles of green chemistry encourage the use of safer solvents or, ideally, solvent-free reactions. mdpi.comjddhs.comnih.govwjpmr.com Future research will likely explore the synthesis of this compound in greener solvents like water or bio-derived solvents, or under mechanochemical conditions that eliminate the need for bulk solvents altogether. mdpi.comwjpmr.com
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefits |
| Catalysis | Use of heterogeneous or biocatalysts. researchgate.netnih.gov | Reduced waste, catalyst reusability, milder reaction conditions. |
| Renewable Feedstocks | Exploration of bio-based starting materials. | Reduced reliance on fossil fuels, improved sustainability. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized waste generation, increased efficiency. |
| Safer Solvents & Auxiliaries | Utilizing water, supercritical fluids, or ionic liquids as reaction media. mdpi.com | Reduced environmental impact and worker exposure to hazardous substances. |
| Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry to reduce energy consumption. jddhs.com | Lower production costs and carbon footprint. |
Exploration of Undiscovered Reactivity Patterns and Derivatizations
The unique molecular architecture of this compound, featuring a ketone, a nitrile, and an acidic α-hydrogen, provides a rich landscape for chemical transformations. While its basic reactivity in oxidation, reduction, and condensation is known, there remains significant potential to uncover novel reaction pathways and synthesize new derivatives with unique properties.
Future explorations in this area could include:
Asymmetric Catalysis: The development of catalytic methods for the enantioselective and diastereoselective reduction of the ketone functionality is a promising area. This would provide access to chiral β-hydroxy nitriles, which are valuable building blocks for the synthesis of pharmaceuticals.
Multicomponent Reactions: Designing one-pot, multicomponent reactions involving this compound could lead to the efficient synthesis of complex heterocyclic structures. nih.gov Its ability to act as a versatile precursor for compounds like substituted pyridines and pyrimidines highlights this potential.
Novel Heterocycle Synthesis: Beyond known condensation reactions, exploring cycloaddition reactions or transition-metal-catalyzed transformations could unveil pathways to novel heterocyclic scaffolds with potential applications in medicinal chemistry and materials science.
Derivatization of the Nitrile Group: While hydrolysis of the nitrile to an amide or carboxylic acid is a standard transformation, exploring alternative derivatizations could yield new functional molecules. For instance, the catalytic conversion of the nitrile to other nitrogen-containing functional groups could expand its synthetic utility.
Expanding Applications in Emerging Chemical and Biological Fields
While this compound is recognized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its potential applications in other emerging fields remain largely untapped. chemshuttle.comchemimpex.com
Promising areas for future application-focused research include:
Medicinal Chemistry: Its role as a precursor can be expanded beyond its current uses. The diverse array of derivatives accessible from this compound makes it an attractive starting point for the development of new therapeutic agents, including analgesics and anti-inflammatory drugs. chemimpex.com
Materials Science: The compound's structural motifs could be incorporated into novel polymers or functional materials. chemimpex.com For example, derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), sensors, or specialty resins. chemimpex.com
Chemical Biology: The development of fluorescently labeled derivatives of this compound could lead to the creation of molecular probes for studying biological processes. Its inherent fluorescence properties could be fine-tuned through chemical modification. biosynth.com
| Field | Potential Application of this compound Derivatives |
| Medicinal Chemistry | Synthesis of novel anti-inflammatory agents, analgesics, and other bioactive molecules. chemimpex.com |
| Materials Science | Development of specialty polymers, resins, and functional materials with unique optical or electronic properties. chemimpex.com |
| Agrochemicals | Creation of new herbicides, fungicides, and insecticides. chemshuttle.com |
| Chemical Probes | Design of fluorescent probes for bio-imaging and sensing applications. biosynth.com |
Advanced Analytical Strategies for Process Monitoring and Control
Future research in this domain should focus on:
Real-Time Spectroscopic Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to monitor the concentration of reactants, intermediates, and products in real-time. This data can be used to optimize reaction conditions and ensure consistent product quality.
Chromatographic Analysis: The development of rapid online High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) methods can provide detailed information about the formation of byproducts and impurities during the synthesis.
Mass Spectrometry: Real-time monitoring of chemical reactions using mass spectrometry, for instance with a low-temperature plasma probe or probe electrospray ionization (PESI), can offer high sensitivity and specificity for tracking reaction progress. researchgate.netshimadzu.com
Chemometrics and Data Analysis: The large datasets generated by PAT tools require sophisticated data analysis techniques. The application of chemometrics will be essential for extracting meaningful information from spectroscopic and chromatographic data, enabling predictive control of the manufacturing process.
| Analytical Technique | Information Provided | Application in this compound Synthesis |
| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products. | Reaction kinetics, endpoint determination, process optimization. |
| Online HPLC/UHPLC | Quantitative analysis of product purity and impurity profiles. | Quality control, impurity tracking, process understanding. |
| Mass Spectrometry | Molecular weight information of reaction components. shimadzu.com | Identification of intermediates and byproducts, mechanistic studies. researchgate.net |
| Chemometrics | Data modeling and prediction. | Process control, fault detection, predictive quality assessment. |
Q & A
Q. What are the recommended methods for synthesizing 2-Acetylphenylacetonitrile with high purity?
- Methodological Answer : Synthesis typically involves acetylation of phenylacetonitrile derivatives under controlled conditions. Key steps include:
- Reagent selection : Use acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product.
- Characterization : Confirm purity via melting point analysis, HPLC (>98% purity), and ¹H/¹³C NMR (compare peaks to literature data for acetyl and nitrile groups) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR : ¹H NMR (δ ~2.6 ppm for acetyl CH₃, δ ~3.8 ppm for CH₂ adjacent to nitrile) and ¹³C NMR (δ ~170 ppm for carbonyl, δ ~118 ppm for nitrile) .
- IR : Strong absorption at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) .
- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₀H₉NO (calc. 159.07) .
Q. How should this compound be stored to ensure stability?
- Methodological Answer :
- Storage Conditions : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the nitrile group .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to assess decomposition .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .
Advanced Research Questions
Q. How can computational methods elucidate the reactivity of this compound in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., nitrile carbon) .
- Transition State Analysis : Identify energy barriers for reactions with amines or Grignard reagents using intrinsic reaction coordinate (IRC) simulations .
Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .
- Statistical Analysis : Apply principal component analysis (PCA) to IR/MS datasets to distinguish experimental noise from structural anomalies .
Q. What strategies optimize this compound as a precursor in heterocyclic synthesis?
- Methodological Answer :
- Reaction Design : Use Pd-catalyzed cyanoalkylation to form indole or pyridine derivatives. Monitor reaction progress via TLC (silica gel, UV detection) .
- Byproduct Analysis : Employ GC-MS to identify intermediates and adjust stoichiometry/temperature to suppress side reactions .
Q. How can researchers assess the environmental impact of this compound in lab waste?
- Methodological Answer :
- Ecotoxicity Assays : Test acute toxicity using Daphnia magna (LC₅₀) and biodegradability via OECD 301F .
- Waste Treatment : Neutralize nitrile groups with NaOCl (1:1 v/v) before disposal .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
